4-Cyclohexyl-4-oxobutyric acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-cyclohexyl-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O3/c11-9(6-7-10(12)13)8-4-2-1-3-5-8/h8H,1-7H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIWROPDBVWQZOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40444989 | |

| Record name | 4-CYCLOHEXYL-4-OXOBUTYRIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40444989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15971-95-6 | |

| Record name | 4-CYCLOHEXYL-4-OXOBUTYRIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40444989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 4-Cyclohexyl-4-oxobutanoic Acid

Abstract

This technical guide provides an in-depth, scientifically grounded methodology for the synthesis of 4-Cyclohexyl-4-oxobutanoic acid. This valuable keto-acid serves as a crucial building block in medicinal chemistry and the development of novel therapeutics. The synthetic strategy detailed herein is a robust, two-stage process commencing with the well-established Friedel-Crafts acylation of benzene with succinic anhydride to yield an aromatic intermediate, 4-Phenyl-4-oxobutanoic acid. This is subsequently followed by the catalytic hydrogenation of the phenyl group to the desired cyclohexyl moiety. This document provides a thorough examination of the reaction mechanisms, detailed step-by-step experimental protocols, and guidelines for purification and characterization, designed for researchers, chemists, and professionals in the field of drug development.

Strategic Overview: A Two-Stage Synthetic Approach

The direct acylation of cyclohexane is an inefficient and challenging process. Therefore, a more reliable and higher-yielding strategy is employed. This involves creating the carbon skeleton using the aromatic precursor, benzene, which is amenable to Friedel-Crafts acylation, and then reducing the aromatic ring to the desired cycloalkane.

Caption: Overall workflow for the synthesis of 4-Cyclohexyl-4-oxobutanoic acid.

Stage 1: Synthesis of 4-Phenyl-4-oxobutanoic Acid via Friedel-Crafts Acylation

The foundational step of this synthesis is the Friedel-Crafts acylation, a classic and robust method for forming carbon-carbon bonds by attaching an acyl group to an aromatic ring.[1]

Mechanism and Core Principles

The reaction proceeds via an electrophilic aromatic substitution mechanism.[1][2] A Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), activates the succinic anhydride. This generates a highly electrophilic acylium ion. The electron-rich π-system of the benzene ring then attacks this ion, forming a resonance-stabilized intermediate (a sigma complex). Aromaticity is restored through the loss of a proton, yielding the aluminum chloride complex of the ketone product.[3] An aqueous workup is required to hydrolyze this complex and liberate the final 4-Phenyl-4-oxobutanoic acid.

A stoichiometric amount of AlCl₃ is crucial because the catalyst complexes with the carbonyl oxygen of the product, preventing it from participating in further reactions and deactivating the ring towards polysubstitution.[2]

// Nodes SA [label="Succinic Anhydride"]; AlCl3_1 [label="AlCl₃"]; Complex1 [label="[Activated Complex]"]; Acylium [label="Acylium Ion (Electrophile)"]; Benzene [label="Benzene"]; SigmaComplex [label="Sigma Complex\n(Resonance Stabilized)"]; ProductComplex [label="[Product-AlCl₃ Complex]"]; Product [label="4-Phenyl-4-oxobutanoic acid"]; H2O [label="H₂O Workup"];

// Edges SA -> Complex1 [label="+ AlCl₃"]; AlCl3_1 -> Complex1; Complex1 -> Acylium; Benzene -> SigmaComplex [label="Attack"]; Acylium -> SigmaComplex; SigmaComplex -> ProductComplex [label="- H⁺, - AlCl₃"]; ProductComplex -> Product [label="+ H₂O"]; H2O -> Product; } endsubgraph

Caption: Mechanism of Friedel-Crafts Acylation with succinic anhydride.

Experimental Protocol: Friedel-Crafts Acylation

Disclaimer: This protocol is for informational purposes and should only be executed by trained professionals in a suitably equipped laboratory with appropriate safety measures.

-

Apparatus Setup: Equip a 500 mL three-necked round-bottom flask with a mechanical stirrer, a reflux condenser fitted with a calcium chloride drying tube (to protect from atmospheric moisture), and a dropping funnel.

-

Reagent Charging: Charge the flask with succinic anhydride (0.5 mole) and anhydrous benzene (2.5 moles).

-

Catalyst Addition: While stirring vigorously, add powdered anhydrous aluminum chloride (0.75 mole) to the mixture in portions. An exothermic reaction will occur with the evolution of hydrogen chloride gas.

-

Reaction: Heat the mixture under reflux using a steam bath for approximately 30-60 minutes to ensure the reaction goes to completion.[1]

-

Workup - Hydrolysis: After cooling, cautiously pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid. This hydrolyzes the aluminum complex of the product.

-

Isolation: If a solid product precipitates, it can be collected by vacuum filtration. Often, the product will remain in the benzene layer. The mixture can be subjected to steam distillation to remove excess benzene.[4]

-

Purification of Intermediate: The crude 4-oxo-4-phenylbutanoic acid can be purified by dissolving it in a sodium bicarbonate solution, followed by extraction with ether to remove non-acidic impurities. The aqueous layer is then acidified with dilute hydrochloric acid to precipitate the purified product, which is collected by filtration and dried.[4]

Quantitative Data for Stage 1

| Parameter | Value | Molar Ratio (Relative to Succinic Anhydride) |

| Succinic Anhydride | 0.5 mol (50.0 g) | 1.0 |

| Anhydrous Benzene | 2.5 mol (195.3 g) | 5.0 |

| Anhydrous AlCl₃ | 0.75 mol (100.0 g) | 1.5 |

| Expected Yield | 70-80% | N/A |

Stage 2: Catalytic Hydrogenation to 4-Cyclohexyl-4-oxobutanoic Acid

This stage converts the stable aromatic ring of the intermediate into the saturated cyclohexane ring, yielding the final target molecule.

Principles of Catalytic Hydrogenation

Catalytic hydrogenation is a reduction reaction that occurs in the presence of a catalyst and hydrogen gas. For the reduction of an aromatic ring, which is a thermodynamically challenging process, potent catalysts and often elevated pressure and/or temperature are required. Rhodium-on-alumina (Rh/Al₂O₃) is a highly effective catalyst for this transformation, often allowing the reaction to proceed under milder conditions than other catalysts like platinum or palladium.

Experimental Protocol: Hydrogenation

-

Apparatus: Use a high-pressure hydrogenation apparatus, such as a Parr shaker or a stainless-steel autoclave.

-

Charging the Vessel: Place the 4-Phenyl-4-oxobutanoic acid (1 part by weight) into the reaction vessel along with a suitable solvent (e.g., ethanol or acetic acid) and the hydrogenation catalyst (e.g., 5% Rhodium on Alumina, ~1-5% by weight relative to the substrate).

-

Reaction Conditions: Seal the vessel, purge it with nitrogen, and then pressurize with hydrogen gas to the desired pressure (typically 50-500 psi, depending on the catalyst and apparatus).

-

Execution: Begin agitation (shaking or stirring) and heat the reaction if necessary. The reaction progress can be monitored by the cessation of hydrogen uptake.

-

Workup: Once the reaction is complete, cool the vessel, carefully vent the excess hydrogen, and purge with nitrogen.

-

Isolation: Filter the reaction mixture through a pad of Celite® to remove the solid catalyst. The filtrate, containing the product, is then concentrated under reduced pressure to yield the crude 4-Cyclohexyl-4-oxobutanoic acid.

Final Product Purification and Characterization

The purity of the final compound is critical for its application in research and drug development.[5]

Purification by Recrystallization

Recrystallization is the most effective method for purifying the solid final product. The principle relies on the differential solubility of the desired compound and impurities in a solvent at varying temperatures.[5]

-

Solvent Selection: Choose a solvent in which the 4-Cyclohexyl-4-oxobutanoic acid is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. A mixture of solvents, such as ethanol/water or ethyl acetate/hexane, is often effective.

-

Procedure: Dissolve the crude product in a minimal amount of the hot solvent. If colored impurities are present, they may be removed by adding activated charcoal and performing a hot filtration.

-

Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Isolation: Collect the purified crystals by vacuum filtration and wash them with a small amount of the cold solvent to remove residual impurities.[6]

-

Drying: Dry the crystals under vacuum to remove all traces of solvent.

Analytical Characterization

The identity and purity of the synthesized 4-Cyclohexyl-4-oxobutanoic acid should be confirmed using modern analytical techniques.

| Technique | Expected Observations |

| ¹H NMR | Absence of aromatic protons (typically ~7.0-8.0 ppm). Appearance of broad aliphatic proton signals for the cyclohexane ring (typically ~1.0-2.5 ppm). Signals for the butanoic acid chain protons. |

| ¹³C NMR | Absence of aromatic carbon signals (~120-140 ppm). Appearance of aliphatic carbon signals for the cyclohexane ring. Signals for the ketone carbonyl (~200-210 ppm) and carboxylic acid carbonyl (~170-180 ppm). |

| IR Spectroscopy | Strong C=O stretching vibration for the ketone (~1685 cm⁻¹). Strong C=O stretching vibration for the carboxylic acid (~1710 cm⁻¹). Broad O-H stretching band for the carboxylic acid (~2500-3300 cm⁻¹). |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of the product (C₁₀H₁₆O₃ = 184.23 g/mol ).[7] |

References

- BLD Pharm. 4-Cyclohexyl-4-oxobutanoic acid hydrochloride.

- BenchChem.

- BenchChem.

- Sigma-Aldrich.

- Organic Chemistry Portal.

- Chemistry Stack Exchange.

- PubChem - National Institutes of Health. 4-Cyclohexyl-3-oxobutanoic acid.

- BenchChem. Application Notes and Protocols for the Purification of 4-(2,4-Difluorophenyl)-4-oxobutanoic Acid.

- BenchChem. Technical Support Center: 4-(2,4-Difluorophenyl)

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Friedel-Crafts Acylation [organic-chemistry.org]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 4-Cyclohexyl-3-oxobutanoic acid | C10H16O3 | CID 18981371 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Cyclohexyl-4-oxobutanoic Acid: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Cyclohexyl-4-oxobutanoic acid (CAS No. 15971-95-6) is a bifunctional organic molecule incorporating a terminal carboxylic acid and a γ-keto group attached to a cyclohexyl moiety. This unique structural arrangement imparts a combination of lipophilicity from the cyclohexyl ring and versatile reactivity from the keto-acid functionality. This technical guide provides a comprehensive overview of its chemical and physical properties, outlines a robust synthetic protocol, explores its characteristic reactivity, and discusses its potential applications, particularly as a scaffold in medicinal chemistry and materials science. This document is intended to serve as a foundational resource for researchers engaged in the synthesis and application of novel chemical entities.

Introduction and Molecular Overview

4-Cyclohexyl-4-oxobutanoic acid is a γ-keto acid, a class of compounds that serve as valuable intermediates in organic synthesis.[1] The structure is characterized by a four-carbon butanoic acid chain, with a ketone at the C4 position and a cyclohexyl ring attached to the keto-carbonyl group. The presence of both a nucleophilic/electrophilic keto group and a protic, nucleophilic carboxylic acid group on the same backbone allows for a diverse range of chemical transformations. The cyclohexyl group significantly increases the molecule's lipophilicity compared to simpler γ-keto acids like levulinic acid, a feature of high interest in drug design for modulating pharmacokinetic properties.

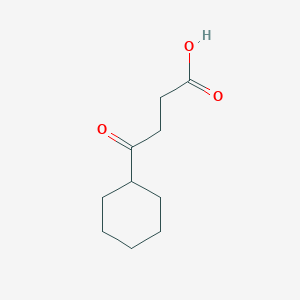

Caption: Structure of 4-Cyclohexyl-4-oxobutanoic acid.

Physicochemical and Spectroscopic Properties

The compound is a yellow to colorless solid at room temperature.[2] Its key properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 15971-95-6 | [2] |

| Molecular Formula | C₁₀H₁₆O₃ | [2] |

| Molecular Weight | 184.24 g/mol | [2] |

| Appearance | Yellow to colorless solid | [2] |

| Melting Point | 75-77 °C | [2] |

| Boiling Point | Not available | [2] |

| Solubility | Insoluble in water; soluble in organic solvents like methanol, ethanol, acetone, and ethyl acetate. | Inferred |

Predicted Spectroscopic Data

While specific spectra are not publicly available, the expected spectroscopic characteristics can be reliably predicted based on the molecular structure and data from analogous compounds.[3][4]

-

¹H NMR (Proton NMR):

-

Cyclohexyl Protons: A complex series of multiplets would be expected in the range of δ 1.0-2.0 ppm. The proton on the carbon attached to the carbonyl (methine proton) would be shifted downfield, likely appearing around δ 2.5-3.0 ppm.

-

Methylene Protons (Butanoic Chain): Two distinct triplets would be observed. The protons alpha to the ketone (C3-H₂) would appear around δ 2.8-3.2 ppm, and the protons alpha to the carboxylic acid (C2-H₂) would be slightly upfield, around δ 2.5-2.8 ppm.

-

Carboxylic Acid Proton: A broad singlet, highly dependent on concentration and solvent, would appear significantly downfield, typically δ 10-12 ppm.

-

-

¹³C NMR (Carbon NMR):

-

Carbonyl Carbons: Two distinct signals in the downfield region. The ketone carbonyl (C4) is expected around δ 208-215 ppm, and the carboxylic acid carbonyl (C1) around δ 175-180 ppm.

-

Cyclohexyl Carbons: Multiple signals in the aliphatic region (δ 25-45 ppm). The carbon attached to the carbonyl (methine carbon) would be the most downfield of this group, around δ 45-55 ppm.[5]

-

Methylene Carbons (Butanoic Chain): Two signals, likely in the δ 28-38 ppm range.

-

-

Infrared (IR) Spectroscopy:

-

O-H Stretch (Carboxylic Acid): A very broad and strong absorption band from approximately 2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group.[6]

-

C=O Stretch (Ketone): A sharp, strong absorption peak around 1705-1725 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A sharp, strong absorption peak, typically around 1700-1715 cm⁻¹, which may overlap with the ketone stretch.

-

C-H Stretch (Aliphatic): Multiple peaks just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

-

-

Mass Spectrometry (MS):

-

Molecular Ion (M⁺): The molecular ion peak would be observed at m/z = 184.24.

-

Key Fragmentation Patterns: Expect fragmentation patterns corresponding to the loss of water (-18), the carboxylic acid group (-45), and cleavage alpha to the ketone (McLafferty rearrangement if sterically possible, and cleavage of the cyclohexyl ring).

-

Synthesis of 4-Cyclohexyl-4-oxobutanoic Acid

The most direct and reliable synthesis of γ-keto acids involves the reaction of a Grignard reagent with succinic anhydride. This method provides a clean, high-yielding pathway to the desired product.

Caption: Synthetic workflow for 4-Cyclohexyl-4-oxobutanoic acid.

Experimental Protocol: Grignard Synthesis

Materials:

-

Magnesium turnings

-

Cyclohexyl bromide

-

Iodine (crystal)

-

Anhydrous Tetrahydrofuran (THF)

-

Succinic anhydride

-

Hydrochloric acid (1 M)

-

Sodium sulfate (anhydrous)

-

Ethyl acetate

-

Hexanes

Procedure:

-

Grignard Reagent Preparation: a. In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings. b. Add a small crystal of iodine to activate the magnesium. c. Add anhydrous THF to cover the magnesium. d. Dissolve cyclohexyl bromide in anhydrous THF and add it to the dropping funnel. e. Add a small portion of the cyclohexyl bromide solution to the magnesium. The reaction should initiate, indicated by heat evolution and disappearance of the iodine color. If it doesn't, gentle heating may be required. f. Once initiated, add the remaining cyclohexyl bromide solution dropwise at a rate that maintains a gentle reflux. g. After the addition is complete, stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

-

Reaction with Succinic Anhydride: a. In a separate flame-dried flask under nitrogen, dissolve succinic anhydride in anhydrous THF. b. Cool this solution to 0 °C in an ice bath. c. Slowly add the prepared cyclohexylmagnesium bromide solution via cannula or dropping funnel to the succinic anhydride solution, maintaining the temperature below 10 °C. The causality here is critical: slow addition prevents side reactions, such as the Grignard reagent attacking the newly formed ketone. d. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 3-4 hours.

-

Workup and Purification: a. Cool the reaction mixture again in an ice bath and slowly quench by adding 1 M hydrochloric acid. Add acid until the aqueous layer is acidic (pH ~1-2) and all magnesium salts have dissolved. b. Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate. c. Combine the organic layers and wash with brine. d. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. e. Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford pure 4-cyclohexyl-4-oxobutanoic acid.

Chemical Reactivity and Potential Applications

The dual functionality of 4-cyclohexyl-4-oxobutanoic acid makes it a versatile building block.

Reactivity of the γ-Keto Group

The ketone is susceptible to nucleophilic attack. It can undergo:

-

Reduction: Selective reduction to the corresponding secondary alcohol using agents like sodium borohydride (NaBH₄) yields γ-hydroxy acids.

-

Wittig Reaction: Conversion to an alkene.

-

Reductive Amination: Reaction with an amine in the presence of a reducing agent to form γ-amino acids.

Reactivity of the Carboxylic Acid Group

The carboxylic acid can be converted into a variety of derivatives:

-

Esterification: Reaction with an alcohol under acidic conditions (Fischer esterification) to form esters.

-

Amide Formation: Activation with coupling agents (e.g., DCC, EDC) followed by reaction with an amine to form amides.

-

Acid Chloride Formation: Reaction with thionyl chloride (SOCl₂) or oxalyl chloride to produce the highly reactive acid chloride.

Bifunctional Reactivity and Cyclization

The 1,4-relationship between the carbonyl groups is key to its utility in forming five-membered heterocycles, a common motif in pharmaceuticals.[7]

-

Paal-Knorr Synthesis: Reaction with ammonia or primary amines yields N-substituted pyrroles. Reaction with hydrazine derivatives can lead to the formation of dihydropyridazinones, which are scaffolds with known biological activities.[8]

-

Thiophene Synthesis: Reaction with Lawesson's reagent or P₄S₁₀ can produce thiophenes.

Caption: Key reaction pathways for 4-Cyclohexyl-4-oxobutanoic acid.

Applications in Drug Discovery

The lipophilic cyclohexyl group combined with the versatile keto-acid handle makes this molecule an attractive scaffold for medicinal chemistry.

-

Scaffold for Combinatorial Chemistry: The two functional groups can be orthogonally derivatized to create libraries of compounds for screening against biological targets.

-

Introduction of Lipophilicity: The cyclohexyl ring can serve as a lipophilic element to enhance membrane permeability and target engagement within hydrophobic pockets of proteins.

-

Precursor to Bioactive Molecules: As demonstrated, it is a direct precursor to γ-amino acids, pyrroles, and pyridazinones, all of which are privileged structures in medicinal chemistry. For example, modifying known drugs that contain a carboxylic acid with this keto-acid could create novel prodrugs or analogues with altered pharmacokinetic profiles.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid generating dust. Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong bases and oxidizing agents.

-

First Aid:

-

Skin Contact: Wash off immediately with plenty of soap and water.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Seek medical attention.

-

Conclusion

4-Cyclohexyl-4-oxobutanoic acid is a valuable and versatile chemical intermediate. Its synthesis is straightforward via the Grignard reaction, and its bifunctional nature provides access to a wide array of more complex molecular architectures, particularly five-membered heterocycles. The presence of the cyclohexyl group imparts significant lipophilicity, making it a useful building block for programs in drug discovery and materials science where modulation of physical properties is critical. This guide provides the foundational knowledge required for researchers to effectively synthesize, handle, and utilize this compound in their scientific endeavors.

References

-

15971-95-6 | 4-Cyclohexyl-4-oxobutanoic acid. goods.com. Available at: [Link]

-

4-(Cyclohexyloxy)-4-oxobutanoic acid | C10H16O4 | CID 120922. PubChem. Available at: [Link]

-

4-Cyclohexyl-3-oxobutanoic acid | C10H16O3 | CID 18981371. PubChem. Available at: [Link]

-

4-[Cyclohexyl(methyl)amino]-4-oxobutanoic acid | C11H19NO3 | CID 974695. PubChem. Available at: [Link]

-

Decarboxylation. Master Organic Chemistry. Available at: [Link]

-

Butanoic acid, cyclohexyl ester. NIST WebBook. Available at: [Link]

-

Current Status of Research on Synthesis of α-Keto Acids and Their Esters. MDPI. Available at: [Link]

-

Keto acid. Wikipedia. Available at: [Link]

-

Safety Data Sheet - (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-((bis(4-methoxyphenyl)methyl)amino)-4-oxobutanoic acid. Angene Chemical. Available at: [Link]

-

13C NMR Spectroscopy. chem.wisc.edu. Available at: [Link]

-

(cis)-4-(t-Butyl)cyclohexyl 3-oxobutanoate - 13C NMR. SpectraBase. Available at: [Link]

-

Photochemical reactions of .gamma.-keto sulfides. The Journal of Organic Chemistry. Available at: [Link]

-

4-Oxobutanoic acid | C4H6O3 | CID 1112. PubChem. Available at: [Link]

-

NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link]

-

4-(4-Methylphenyl)-4-oxobutanoic acid. Wikipedia. Available at: [Link]

-

13C NMR Investigations and Molecular Order of 4-(trans-4'-hexylcyclohexyl)-isothiocyanatobenzene (6CHBT). Royal Society of Chemistry. Available at: [Link]

-

Butanoic acid, 4-chloro-. NIST WebBook. Available at: [Link]

-

Butanoic acid. NIST WebBook. Available at: [Link]

-

4-(4-Hydroxyanilino)-4-oxobutanoic acid | C10H11NO4 | CID 605610. PubChem. Available at: [Link]

Sources

- 1. Keto acid - Wikipedia [en.wikipedia.org]

- 2. FCKeditor - Resources Browser [midyear.aza.org]

- 3. irp-cdn.multiscreensite.com [irp-cdn.multiscreensite.com]

- 4. organicchemistrydata.org [organicchemistrydata.org]

- 5. rsc.org [rsc.org]

- 6. Butanoic acid [webbook.nist.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to the Spectroscopic Characterization of 4-Cyclohexyl-4-oxobutanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of 4-Cyclohexyl-4-oxobutanoic acid. As a molecule of interest in synthetic and medicinal chemistry, a thorough understanding of its structural features through modern analytical techniques is paramount. This document outlines the predicted ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data for this compound. Each section includes a detailed experimental protocol for data acquisition, a thorough interpretation of the predicted spectra, and the scientific rationale behind the expected spectroscopic signatures. This guide is intended to serve as a valuable resource for researchers in the synthesis, identification, and application of this and structurally related compounds.

Introduction

4-Cyclohexyl-4-oxobutanoic acid is a bifunctional organic compound featuring a cyclohexyl ring, a ketone, and a carboxylic acid. This unique combination of functional groups makes it a versatile building block in organic synthesis and a potential scaffold in drug discovery. Accurate and unambiguous structural elucidation is the cornerstone of chemical research and development. Spectroscopic methods provide a non-destructive and highly informative means to probe the molecular structure, connectivity, and chemical environment of the constituent atoms.

This guide will delve into the predicted spectroscopic data for 4-Cyclohexyl-4-oxobutanoic acid, offering a detailed analysis of what a researcher should expect to observe. The interpretations are grounded in fundamental principles of spectroscopy and supported by established literature values for similar chemical motifs.

Molecular Structure and Predicted Spectroscopic Summary

The structure of 4-Cyclohexyl-4-oxobutanoic acid is presented below, with atoms numbered for the purpose of spectroscopic assignment.

Caption: Molecular structure of 4-Cyclohexyl-4-oxobutanoic acid.

Predicted Spectroscopic Data Summary

| Technique | Predicted Key Features |

| ¹H NMR | - Broad singlet (~10-12 ppm) for the carboxylic acid proton.- Multiplet (~2.5-2.9 ppm) for the methine proton on the cyclohexyl ring adjacent to the carbonyl.- Triplets (~2.6 and 3.0 ppm) for the methylene protons of the butanoic acid chain.- Multiplets (1.0-2.0 ppm) for the remaining cyclohexyl protons. |

| ¹³C NMR | - Carbonyl carbon of the carboxylic acid (~175-185 ppm).- Ketone carbonyl carbon (~205-215 ppm).- Methylene carbons of the butanoic acid chain (~30-40 ppm).- Methine carbon of the cyclohexyl ring adjacent to the carbonyl (~45-55 ppm).- Other cyclohexyl carbons (~25-30 ppm). |

| IR Spectroscopy | - Very broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹).- Sharp, strong C=O stretch from the ketone (~1715 cm⁻¹).- Sharp, strong C=O stretch from the carboxylic acid (~1710 cm⁻¹).- C-H stretches from the cyclohexyl and alkyl chain (~2850-2950 cm⁻¹). |

| Mass Spectrometry | - Molecular ion peak (M⁺) at m/z = 184.11.- Fragments corresponding to the loss of water (M-18), the carboxyl group (M-45), and the cyclohexyl group (M-83).- Alpha-cleavage on either side of the ketone. |

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule.

Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Carboxylic Acid (-COOH) | 10.0 - 12.0 | Broad Singlet | 1H |

| H-3 | ~ 3.0 | Triplet | 2H |

| H-2 | ~ 2.6 | Triplet | 2H |

| H-5 (Cyclohexyl CH) | 2.5 - 2.9 | Multiplet | 1H |

| H-6, H-10 (Cyclohexyl CH₂) | 1.6 - 2.0 | Multiplet | 4H |

| H-7, H-9 (Cyclohexyl CH₂) | 1.1 - 1.5 | Multiplet | 4H |

| H-8 (Cyclohexyl CH₂) | 1.0 - 1.3 | Multiplet | 2H |

Interpretation of the Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of 4-Cyclohexyl-4-oxobutanoic acid is expected to show distinct signals corresponding to the different types of protons present.

-

Carboxylic Acid Proton: A characteristic broad singlet is anticipated in the downfield region (10-12 ppm) due to the acidic nature and hydrogen bonding of the carboxylic acid proton. The chemical shift of this proton is often concentration and solvent dependent.[1]

-

Butanoic Acid Chain Protons: The two methylene groups (H-2 and H-3) adjacent to each other and to carbonyl groups will appear as triplets. The H-3 protons, being adjacent to the ketone, are expected to be slightly more deshielded (~3.0 ppm) than the H-2 protons (~2.6 ppm).

-

Cyclohexyl Protons: The cyclohexyl ring protons will exhibit complex multiplets in the upfield region (1.0-2.9 ppm). The methine proton (H-5), being alpha to the ketone, will be the most downfield of the cyclohexyl protons (2.5-2.9 ppm). The remaining ten protons on the cyclohexyl ring will appear as overlapping multiplets.

Experimental Protocol for ¹H NMR

Caption: Workflow for acquiring a ¹H NMR spectrum.

Detailed Steps:

-

Sample Preparation: Accurately weigh 5-25 mg of 4-Cyclohexyl-4-oxobutanoic acid and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a small vial.[2] Transfer the solution to a clean, dry 5 mm NMR tube.

-

Instrument Setup: Insert the NMR tube into the spectrometer's probe.

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field. Shim the magnetic field by adjusting the shim coils to maximize field homogeneity, which results in sharp, symmetrical peaks.[3]

-

Data Acquisition: Set the appropriate acquisition parameters, including the number of scans, pulse width, and relaxation delay. For a routine ¹H spectrum, 16 scans are typically sufficient.[4]

-

Data Processing: After acquisition, the raw data (Free Induction Decay, FID) is converted into a spectrum via Fourier transformation. The spectrum is then phase- and baseline-corrected. The chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[5] Finally, the peak integrals are determined.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information on the carbon skeleton of a molecule.

Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C4 (Ketone C=O) | 205 - 215 |

| C1 (Carboxylic Acid C=O) | 175 - 185 |

| C5 (Cyclohexyl CH) | 45 - 55 |

| C3 | 35 - 45 |

| C2 | 28 - 38 |

| C6, C10 (Cyclohexyl CH₂) | 25 - 35 |

| C7, C9 (Cyclohexyl CH₂) | 24 - 30 |

| C8 (Cyclohexyl CH₂) | 23 - 28 |

Interpretation of the Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is expected to show eight distinct signals.

-

Carbonyl Carbons: Two signals will be present in the downfield region. The ketone carbonyl (C4) is expected around 205-215 ppm, while the carboxylic acid carbonyl (C1) will be slightly upfield, around 175-185 ppm.[6][7]

-

Alkyl Carbons: The carbons of the butanoic acid chain (C2 and C3) and the cyclohexyl ring will appear in the upfield region. The methine carbon of the cyclohexyl ring attached to the carbonyl group (C5) will be the most downfield of the sp³ carbons (~45-55 ppm). The remaining cyclohexyl and butanoic acid methylene carbons will appear between 23 and 45 ppm.

Experimental Protocol for ¹³C NMR

The experimental protocol for ¹³C NMR is similar to that of ¹H NMR, with some key differences in acquisition parameters due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

Key Differences from ¹H NMR Protocol:

-

Sample Concentration: A more concentrated sample (50-100 mg) is often required.[2]

-

Number of Scans: A significantly larger number of scans (e.g., 1024 or more) is necessary to achieve a good signal-to-noise ratio.

-

Relaxation Delay: A longer relaxation delay may be needed, especially for quaternary carbons, to ensure accurate integration (if desired).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration | Intensity |

| 2500-3300 | O-H stretch (Carboxylic acid) | Broad, Strong |

| 2850-2950 | C-H stretch (Alkyl) | Strong |

| ~1715 | C=O stretch (Ketone) | Strong, Sharp |

| ~1710 | C=O stretch (Carboxylic acid) | Strong, Sharp |

| 1210-1320 | C-O stretch (Carboxylic acid) | Medium |

| 1448 | CH₂ scissoring (Cyclohexane) | Medium |

Interpretation of the Predicted IR Spectrum

The IR spectrum of 4-Cyclohexyl-4-oxobutanoic acid will be dominated by the characteristic absorptions of the carboxylic acid and ketone functional groups.

-

O-H Stretch: A very broad and strong absorption band from 2500 to 3300 cm⁻¹ is the hallmark of a hydrogen-bonded carboxylic acid.[8][9][10][11]

-

C-H Stretches: Strong absorption bands between 2850 and 2950 cm⁻¹ are due to the C-H stretching vibrations of the cyclohexyl and butanoic acid alkyl groups.[12]

-

C=O Stretches: Two strong and sharp peaks are expected in the carbonyl region. The ketone C=O stretch should appear around 1715 cm⁻¹.[13][14][15] The carboxylic acid C=O stretch is also expected around 1710 cm⁻¹, and these two peaks may overlap.[9]

-

Fingerprint Region: The region below 1500 cm⁻¹ will contain a complex pattern of absorptions, including the C-O stretch of the carboxylic acid and various C-H bending vibrations, which are characteristic of the molecule as a whole.

Experimental Protocol for Solid-Sample IR Spectroscopy (Thin Film Method)

Caption: Workflow for acquiring a solid-sample IR spectrum.

Detailed Steps:

-

Sample Preparation: Dissolve a few milligrams of 4-Cyclohexyl-4-oxobutanoic acid in a few drops of a volatile solvent like acetone or methylene chloride.[16]

-

Film Deposition: Place a drop of the solution onto the surface of a clean, dry salt plate (NaCl or KBr). Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on the plate.[16][17]

-

Background Spectrum: Ensure the sample compartment of the IR spectrometer is empty and run a background scan. This is crucial to subtract the spectral contributions of atmospheric water and carbon dioxide.

-

Sample Spectrum: Place the salt plate with the sample film into the sample holder in the spectrometer. Acquire the IR spectrum. The instrument's software will automatically ratio the sample spectrum to the background spectrum.[18]

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation patterns.

Predicted Mass Spectrometry Data (Electron Ionization)

-

Molecular Ion (M⁺): m/z = 184.11 (corresponding to the molecular formula C₁₀H₁₆O₃)

-

Major Predicted Fragments:

-

m/z = 166: [M - H₂O]⁺, loss of water.

-

m/z = 139: [M - COOH]⁺, loss of the carboxyl group.

-

m/z = 101: [M - C₆H₁₁]⁺, loss of the cyclohexyl radical.

-

m/z = 83: [C₆H₁₁]⁺, the cyclohexyl cation.

-

m/z = 55: A common fragment from the cyclohexyl ring.

-

m/z = 45: [COOH]⁺, the carboxyl cation.

-

McLafferty Rearrangement: A peak at m/z = 74 could arise from a McLafferty rearrangement involving the carboxylic acid.[19]

-

Interpretation of the Predicted Mass Spectrum

Upon electron ionization, 4-Cyclohexyl-4-oxobutanoic acid is expected to produce a molecular ion peak at m/z 184. The fragmentation pattern will be dictated by the functional groups present.

-

Alpha-Cleavage: The bonds adjacent to the ketone carbonyl are prone to cleavage. This can result in the loss of the cyclohexyl radical (to give a fragment at m/z 101) or the propanoic acid radical.

-

Loss of Neutral Molecules: The loss of small, stable neutral molecules is a common fragmentation pathway. For this compound, the loss of water from the carboxylic acid (m/z 166) is expected.

-

Functional Group Fragmentation: The carboxylic acid can fragment to lose a hydroxyl radical or the entire carboxyl group. The cyclohexyl ring can also undergo characteristic fragmentation to yield ions at m/z 83 and 55.

-

McLafferty Rearrangement: Keto-acids can undergo McLafferty rearrangement.[20][21]

Experimental Protocol for Liquid Chromatography-Mass Spectrometry (LC-MS)

Caption: Workflow for LC-MS analysis.

Detailed Steps:

-

Sample Preparation: Prepare a stock solution of the compound at approximately 1 mg/mL in an LC-MS grade solvent like methanol or acetonitrile. Further dilute this solution to a working concentration (e.g., 1-10 µg/mL). Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter.[22]

-

Liquid Chromatography: The sample is injected into a liquid chromatograph, typically equipped with a C18 reverse-phase column. A gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) is used to elute the compound from the column.[23][24]

-

Ionization: The eluent from the LC is directed into the mass spectrometer's ion source. Electrospray ionization (ESI) is a common technique for this type of molecule.[25]

-

Mass Analysis: The generated ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap).

-

Detection and Data Processing: The detector records the abundance of ions at each m/z value, and the software generates the mass spectrum.

Conclusion

The spectroscopic characterization of 4-Cyclohexyl-4-oxobutanoic acid can be effectively achieved through a combination of ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry. This guide provides a detailed prediction and interpretation of the expected data, along with robust experimental protocols. While the presented data is predictive, it is based on well-established spectroscopic principles and serves as a strong foundation for any researcher working with this compound. The methodologies and interpretative strategies outlined herein are broadly applicable to the structural elucidation of a wide range of organic molecules.

References

-

Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

-

University of Colorado Boulder. (n.d.). IR Spectroscopy of Solids. Organic Chemistry at CU Boulder. [Link]

-

University of Calgary. (n.d.). IR: carboxylic acids. [Link]

-

ACS Publications. (n.d.). Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. The Journal of Physical Chemistry A. [Link]

-

JoVE. (2025). Video: IR and UV–Vis Spectroscopy of Carboxylic Acids. [Link]

-

Wikipedia. (n.d.). Infrared spectroscopy. [Link]

-

Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. The Blog. [Link]

-

Scribd. (n.d.). Infra-Red Spectroscopy of Solids and Solutions Experiment. [Link]

-

Spectroscopy Europe. (2018). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. [Link]

-

JoVE. (2024). Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation. [Link]

-

University of Missouri–St. Louis. (n.d.). Exp 8 - Infrared Spectroscopy. [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. [Link]

-

Slideshare. (n.d.). Sampling of solids in IR spectroscopy. [Link]

-

LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. [Link]

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). [Link]

-

University of Cambridge. (n.d.). NMR Sample Preparation. [Link]

-

ResearchGate. (n.d.). Fast LC/MS in the analysis of small molecules. [Link]

-

European Pharmaceutical Review. (2016). Application of LCMS in small-molecule drug development. [Link]

-

University of Warsaw. (n.d.). Carbonyl - compounds - IR - spectroscopy. [Link]

-

SpectraBase. (n.d.). Cyclohexylmethylketone - Optional[13C NMR] - Chemical Shifts. [Link]

-

LCMS Methods. (n.d.). Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra. [Link]

-

Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of cyclohexene. [Link]

-

University of California, Los Angeles. (n.d.). Mass Spectrometry: Fragmentation. [Link]

-

PubChem. (n.d.). 4-(Cyclohexyloxy)-4-oxobutanoic acid. [Link]

-

YouTube. (2023). Mass Spectrometry Part 6 - Fragmentation in Ketones. [Link]

-

Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

-

NC State University Libraries. (n.d.). 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry. [Link]

-

Eötvös Loránd University. (n.d.). The features of IR spectrum. [Link]

-

Chemistry LibreTexts. (2022). 5.4: The 1H-NMR experiment. [Link]

-

University of Calgary. (n.d.). IR Spectroscopy Tutorial: Ketones. [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

-

NIST. (n.d.). Butanoic acid, cyclohexyl ester. WebBook. [Link]

-

University of Oxford. (n.d.). Chemical shifts. [Link]

-

Royal Society of Chemistry. (2018). Chapter 5: Acquiring 1 H and 13 C Spectra. [Link]

-

Indian Institute of Technology Guwahati. (n.d.). CONTENTS 1. 13C NMR spectroscopy • Chemical shift. [Link]

-

Oregon State University. (n.d.). 1H NMR Chemical Shift. [Link]

-

Compound Interest. (n.d.). A guide to 13C NMR chemical shift values. [Link]

-

PubChem. (n.d.). 4-[Cyclohexyl(methyl)amino]-4-oxobutanoic acid. [Link]

-

Chemistry LibreTexts. (2021). 12.2: Spectroscopic Properties of Cyclohexanes. [Link]

-

ResearchGate. (n.d.). 31 P{ 1 H} NMR spectrum of 3 (the resonances due to the minor isomer...). [Link]

-

Michigan State University. (n.d.). Basic Practical NMR Concepts. [Link]

-

PubChem. (n.d.). 4-Oxobutanoic acid. [Link]

Sources

- 1. ucl.ac.uk [ucl.ac.uk]

- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 3. books.rsc.org [books.rsc.org]

- 4. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. bhu.ac.in [bhu.ac.in]

- 7. compoundchem.com [compoundchem.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. Video: IR and UV–Vis Spectroscopy of Carboxylic Acids [jove.com]

- 11. echemi.com [echemi.com]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 15. orgchemboulder.com [orgchemboulder.com]

- 16. orgchemboulder.com [orgchemboulder.com]

- 17. Infrared spectroscopy - Wikipedia [en.wikipedia.org]

- 18. community.wvu.edu [community.wvu.edu]

- 19. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 20. Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation [jove.com]

- 21. youtube.com [youtube.com]

- 22. spectroscopyeurope.com [spectroscopyeurope.com]

- 23. rsc.org [rsc.org]

- 24. researchgate.net [researchgate.net]

- 25. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

"CAS 15971-95-6 properties"

An In-depth Technical Guide to 4-Cyclohexyl-4-oxobutanoic Acid (CAS 15971-95-6)

Introduction

4-Cyclohexyl-4-oxobutanoic acid, identified by CAS number 15971-95-6, is a gamma-keto acid of significant interest to researchers and professionals in drug development and organic synthesis. Gamma-keto acids are a class of organic compounds characterized by a ketone functional group at the gamma position relative to a carboxylic acid. This bifunctional nature makes them versatile building blocks for the synthesis of a wide array of more complex molecules, particularly heterocyclic systems which are prevalent in pharmaceuticals. This guide provides a comprehensive overview of the core properties, synthesis, analytical characterization, and potential applications of 4-Cyclohexyl-4-oxobutanoic acid, designed to empower researchers in their scientific endeavors.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The known properties of 4-Cyclohexyl-4-oxobutanoic acid are summarized below.

| Property | Value | Source |

| CAS Number | 15971-95-6 | [1] |

| Molecular Formula | C₁₀H₁₆O₃ | [2] |

| Molecular Weight | 184.24 g/mol | [2] |

| Physical State | Solid | [2] |

| Appearance | Yellow to colorless solid | [2] |

| Melting Point | 75-77 °C | [2] |

| Storage | Sealed in a dry environment at room temperature (20-22 °C) | [2] |

Synthesis of 4-Cyclohexyl-4-oxobutanoic Acid

While a specific, peer-reviewed synthesis for 4-Cyclohexyl-4-oxobutanoic acid is not extensively documented, a highly plausible and established method for the synthesis of analogous γ-keto acids is the Friedel-Crafts acylation of an appropriate aromatic substrate with succinic anhydride.[3][4] In this case, the starting material would likely be cyclohexylbenzene.

Proposed Synthetic Workflow: Friedel-Crafts Acylation

The reaction proceeds via the generation of an acylium ion from succinic anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). This electrophile then attacks the aromatic ring of cyclohexylbenzene, followed by rearomatization and hydrolysis to yield the desired product.

Caption: Proposed synthesis of 4-Cyclohexyl-4-oxobutanoic acid via Friedel-Crafts acylation.

Step-by-Step Experimental Protocol (Representative)

This protocol is a representative example based on general procedures for Friedel-Crafts acylation.[3]

-

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add anhydrous aluminum chloride (2.5 equivalents) and a dry, inert solvent such as dichloromethane or nitrobenzene.

-

Reagent Addition: Dissolve cyclohexylbenzene (1 equivalent) and succinic anhydride (1.1 equivalents) in the same inert solvent and add this mixture dropwise to the stirred suspension of aluminum chloride at 0-5 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Cool the reaction mixture in an ice bath and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid. This step hydrolyzes the aluminum complexes and quenches the reaction.

-

Extraction: Separate the organic layer and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) multiple times. Combine the organic extracts.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 4-Cyclohexyl-4-oxobutanoic acid.

Analytical Characterization

The structural confirmation of 4-Cyclohexyl-4-oxobutanoic acid would rely on a combination of standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the cyclohexyl and butanoic acid moieties.

-

A broad singlet in the region of 10-12 ppm corresponding to the carboxylic acid proton.

-

Multiplets in the range of 1.2-2.0 ppm for the methylene protons of the cyclohexyl group.

-

A multiplet for the methine proton of the cyclohexyl group attached to the carbonyl, likely deshielded to around 2.5-3.0 ppm.

-

Two triplets in the region of 2.5-3.5 ppm for the two methylene groups of the butanoic acid chain.

-

-

¹³C NMR: The carbon NMR spectrum will provide key information about the carbon framework.

-

A signal for the carboxylic acid carbon around 175-185 ppm.

-

A signal for the ketone carbonyl carbon around 200-210 ppm.

-

Signals for the cyclohexyl carbons in the aliphatic region (25-50 ppm).

-

Signals for the methylene carbons of the butanoic acid chain between 28-38 ppm.

-

| Expected ¹H NMR Chemical Shifts | Expected ¹³C NMR Chemical Shifts |

| ~12.0 ppm (s, 1H, -COOH) | ~205 ppm (C=O, ketone) |

| ~2.5-3.5 ppm (m, 4H, -CH₂CH₂-) | ~178 ppm (C=O, acid) |

| ~2.5-3.0 ppm (m, 1H, -CH-) | ~25-50 ppm (cyclohexyl carbons) |

| ~1.2-2.0 ppm (m, 10H, cyclohexyl -CH₂-) | ~28-38 ppm (-CH₂- carbons) |

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the ketone and carboxylic acid functional groups.[5]

| Functional Group | Expected Wavenumber (cm⁻¹) | Appearance |

| O-H (Carboxylic Acid) | 2500-3300 | Very broad |

| C=O (Carboxylic Acid) | 1700-1725 | Strong, sharp |

| C=O (Ketone) | 1680-1715 | Strong, sharp |

| C-H (sp³) | 2850-3000 | Medium to strong |

| C-O | 1210-1320 | Medium |

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight and can provide structural information through fragmentation patterns.

-

Molecular Ion Peak (M⁺): Expected at m/z = 184.

-

Key Fragmentation Patterns:

-

Loss of H₂O (m/z = 166) from the carboxylic acid.

-

Loss of COOH (m/z = 139).

-

Alpha-cleavage at the ketone, leading to fragments corresponding to the cyclohexylcarbonyl cation and the butanoic acid radical, or vice versa.

-

Potential Applications in Organic Synthesis

The dual functionality of 4-Cyclohexyl-4-oxobutanoic acid makes it a valuable intermediate for synthesizing more complex molecules, particularly five- and six-membered heterocycles.[3]

Synthesis of Pyridazinone Derivatives

A significant application of γ-keto acids is in the synthesis of pyridazinone derivatives, which are known to possess a range of biological activities.[3] This transformation is typically achieved through condensation with hydrazine or its derivatives.

Caption: Synthesis of a pyridazinone derivative from 4-Cyclohexyl-4-oxobutanoic acid.

Step-by-Step Experimental Protocol (Representative)

This protocol is based on a general procedure for the synthesis of pyridazinones from γ-keto acids.[3]

-

Reaction Setup: Dissolve 4-Cyclohexyl-4-oxobutanoic acid (1 equivalent) in ethanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Reagent Addition: Add hydrazine hydrate (1.2 equivalents) to the solution.

-

Reaction Progression: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction by TLC.

-

Workup: After completion, cool the reaction mixture to room temperature and reduce the solvent volume under vacuum.

-

Isolation: Pour the concentrated mixture into ice-cold water to precipitate the crude product.

-

Purification: Filter the solid, wash with cold water, and dry. The product can be further purified by recrystallization from a suitable solvent like ethanol.

Safety and Handling

Based on available safety data sheets, standard laboratory safety precautions should be observed when handling 4-Cyclohexyl-4-oxobutanoic acid.[1]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

-

Handling: Avoid breathing dust/fume/gas/mist/vapors/spray. Use only in a well-ventilated area.

-

Storage: Keep the container tightly closed and store in a dry, well-ventilated place.

References

-

Angene Chemical. (2024). Safety Data Sheet: 4-Cyclohexyl-4-oxobutyric acid. [Link]

-

Chemistry Stack Exchange. (2016). Mechanism of Friedel-Crafts acylation with succinic anhydride. [Link]

-

Beilstein Journal of Organic Chemistry. (2019). Mechanochemical Friedel–Crafts acylations. [Link]

-

Chemguide. (n.d.). Interpreting infra-red spectra. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Enantioselective synthesis of chiral multicyclic γ-lactones via dynamic kinetic resolution of racemic γ-keto carboxylic acids - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. d-nb.info [d-nb.info]

- 5. chemguide.co.uk [chemguide.co.uk]

A Technical Guide to the Potential Mechanisms of Action of 4-Cyclohexyl-4-oxobutanoic Acid

Abstract

4-Cyclohexyl-4-oxobutanoic acid is a small molecule whose biological activities and mechanism of action are not extensively characterized in publicly accessible literature. This technical guide provides a comprehensive analysis of its structural features to propose and evaluate several plausible biochemical mechanisms. By dissecting the molecule into its core components—a succinic acid derivative backbone, a ketone carbonyl group, and a cyclohexyl moiety—we can infer potential interactions with key enzymatic targets. This document explores three primary hypotheses: inhibition of succinate dehydrogenase (SDH) and disruption of cellular respiration, modulation of inflammatory pathways through cyclooxygenase (COX) inhibition, and downstream interference with prostaglandin synthesis via microsomal prostaglandin E2 synthase-1 (mPGES-1). For each proposed mechanism, we present the underlying biochemical rationale, a hypothetical model of interaction, and a detailed, field-proven experimental workflow for validation. This guide is intended for researchers, scientists, and drug development professionals seeking to characterize novel or under-studied small molecules.

Introduction and Structural Analysis

The study of novel chemical entities is fundamental to drug discovery. 4-Cyclohexyl-4-oxobutanoic acid presents an intriguing case. While its synthesis is achievable, its biological function remains undefined. The structure consists of a butanoic acid chain with a ketone at the C4 position, which is also attached to a cyclohexyl ring. This structure is effectively a derivative of succinic acid, a critical intermediate in cellular metabolism.

The presence of a carboxylic acid group, a common feature in many active pharmaceutical ingredients, suggests potential interactions with enzymatic active sites through hydrogen bonding or ionic interactions. The bulky, lipophilic cyclohexyl ring provides a non-polar region that could drive binding into hydrophobic pockets of target proteins. This combination of features allows us to formulate distinct, testable hypotheses regarding its molecular mechanism of action.

Hypothesis I: Disruption of Cellular Energy Metabolism via Succinate Dehydrogenase (SDH) Inhibition

The most direct hypothesis, based on the molecule's structural similarity to succinic acid, is its potential role as an inhibitor of succinate dehydrogenase (SDH), also known as mitochondrial Complex II.

Biochemical Rationale

Succinate dehydrogenase is a unique enzyme that participates in both the citric acid cycle (Krebs cycle) and the electron transport chain.[1] It catalyzes the oxidation of succinate to fumarate.[1] Molecules that act as structural analogs of succinate can function as competitive inhibitors, binding to the active site but failing to be oxidized, thereby blocking the enzyme's function.[1] Inhibition of SDH disrupts ATP production, leading to cellular energy deficit and potentially cell death.[2] This mechanism is exploited by a class of fungicides (SDHIs) and is a target of interest in cancer research.[2][3]

4-Cyclohexyl-4-oxobutanoic acid mimics the four-carbon dicarboxylic acid structure of succinate. We hypothesize that the carboxylic acid moiety could anchor the molecule in the succinate binding site of SDH, while the cyclohexyl-keto portion could occupy space normally filled by succinate or interact with nearby residues, preventing the catalytic oxidation.

Proposed Experimental Workflow: SDH Inhibition Assay

This protocol outlines a method to determine if 4-Cyclohexyl-4-oxobutanoic acid inhibits SDH activity in isolated mitochondria.

Methodology:

-

Mitochondrial Isolation: Isolate mitochondria from a suitable source (e.g., rat liver, cultured cells) using differential centrifugation.

-

Protein Quantification: Determine the total protein concentration of the mitochondrial suspension using a Bradford or BCA assay for normalization.

-

SDH Activity Measurement:

-

Prepare a reaction buffer containing phosphate buffer, a mitochondrial substrate (e.g., rotenone to block Complex I), and an artificial electron acceptor like 2,6-dichlorophenolindophenol (DCPIP).

-

Add the mitochondrial suspension to the reaction buffer.

-

Initiate the reaction by adding succinate. The reduction of DCPIP by electrons from succinate oxidation causes a decrease in absorbance at 600 nm, which can be monitored spectrophotometrically. .

-

-

Inhibition Study:

-

Pre-incubate the mitochondrial suspension with varying concentrations of 4-Cyclohexyl-4-oxobutanoic acid for a set period before adding succinate.

-

As a positive control, use a known SDH inhibitor such as malonate.[1]

-

Measure the rate of DCPIP reduction for each concentration.

-

-

Data Analysis:

-

Calculate the rate of reaction for each condition.

-

Plot the percentage of SDH inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

-

Caption: Workflow for assessing SDH inhibitory activity.

Hypothesis II: Modulation of Inflammatory Pathways via Cyclooxygenase (COX) Inhibition

Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting cyclooxygenase (COX) enzymes, which are responsible for converting arachidonic acid into prostaglandins.[4][5] The structural characteristics of 4-Cyclohexyl-4-oxobutanoic acid—specifically its acidic carboxyl group and a bulky hydrophobic moiety—are shared with several COX inhibitors.

Biochemical Rationale

There are two primary COX isoforms: COX-1, which is constitutively expressed and plays a role in physiological processes like protecting the gastric mucosa, and COX-2, which is typically induced during inflammation.[6] Traditional NSAIDs inhibit both isoforms, but selective COX-2 inhibitors were developed to reduce gastrointestinal side effects.[7][8] The active site of COX enzymes is a long hydrophobic channel. NSAIDs typically use an acidic group to coordinate with a key arginine residue (Arg120 in COX-1, Arg106 in COX-2) at the mouth of the channel, while a hydrophobic part of the drug binds within the channel itself.

We propose that 4-Cyclohexyl-4-oxobutanoic acid could act as a COX inhibitor. The carboxylate group could form an ionic bond with the critical arginine residue, and the cyclohexyl ring could occupy a portion of the hydrophobic channel, blocking the entry of arachidonic acid.

Caption: Hypothetical binding of the compound in the COX active site.

Proposed Experimental Workflow: COX Inhibition Assay (In Vitro)

This protocol describes a fluorescent inhibitor screening assay to determine the inhibitory activity of the compound against COX-1 and COX-2.

Methodology:

-

Reagents: Obtain purified ovine COX-1 and human recombinant COX-2 enzymes, arachidonic acid (substrate), and a fluorescent probe (e.g., ADHP), which reacts with the peroxidase component of the COX enzyme.

-

Assay Setup:

-

Prepare a reaction buffer (e.g., Tris-HCl) with heme and a peroxidase indicator.

-

In a 96-well plate, add the buffer, the respective COX enzyme (COX-1 or COX-2), and varying concentrations of 4-Cyclohexyl-4-oxobutanoic acid.

-

Include wells for a non-inhibited control (enzyme only) and a positive control using a known inhibitor (e.g., ibuprofen for non-selective, celecoxib for COX-2 selective).

-

-

Reaction and Measurement:

-

Initiate the reaction by adding arachidonic acid.

-

The prostaglandin G2 (PGG2) produced is reduced by the peroxidase activity of COX, which in turn oxidizes the fluorescent probe, generating a fluorescent signal.

-

Measure the fluorescence intensity over time using a plate reader.

-

-

Data Analysis:

-

Calculate the initial reaction rates from the fluorescence data.

-

Determine the percent inhibition for each concentration of the test compound relative to the uninhibited control.

-

Generate dose-response curves and calculate IC50 values for both COX-1 and COX-2 to assess potency and selectivity.

-

Hypothesis III: Inhibition of Microsomal Prostaglandin E2 Synthase-1 (mPGES-1)

Targeting enzymes downstream of COX is an alternative strategy for developing anti-inflammatory agents. Microsomal prostaglandin E2 synthase-1 (mPGES-1) is a particularly attractive target because it is responsible for producing PGE2, a key mediator of inflammation, pain, and fever.[9][10]

Biochemical Rationale

mPGES-1 is functionally coupled with COX-2 and is upregulated under inflammatory conditions.[7][11] It specifically converts the COX-2-derived PGH2 into PGE2.[9] Inhibiting mPGES-1 selectively blocks the production of pro-inflammatory PGE2 without affecting the synthesis of other prostaglandins that may have beneficial physiological roles.[11] This approach could offer the anti-inflammatory benefits of NSAIDs while potentially avoiding the cardiovascular and gastrointestinal side effects associated with inhibiting the broader COX pathway.[7] Given that 4-Cyclohexyl-4-oxobutanoic acid possesses features suitable for enzyme inhibition, it is plausible that it could target mPGES-1.

Proposed Experimental Workflow: mPGES-1 Inhibition Assay

This protocol details a cell-based assay to measure the inhibition of PGE2 production.

Methodology:

-

Cell Culture: Use a cell line that expresses mPGES-1 upon stimulation, such as A549 human lung carcinoma cells or primary macrophages.

-

Inflammatory Stimulation:

-

Plate the cells and allow them to adhere.

-

Pre-treat the cells with various concentrations of 4-Cyclohexyl-4-oxobutanoic acid for 1-2 hours.

-

Stimulate the cells with an inflammatory agent like interleukin-1β (IL-1β) to induce COX-2 and mPGES-1 expression.

-

-

PGE2 Measurement:

-

After a suitable incubation period (e.g., 24 hours), collect the cell culture supernatant.

-

Quantify the concentration of PGE2 in the supernatant using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit.

-

-

Data Analysis:

-

Normalize the PGE2 levels to the total protein content of the cells in each well.

-

Calculate the percentage of PGE2 synthesis inhibition for each concentration of the test compound compared to the stimulated, untreated control.

-

Determine the IC50 value by plotting inhibition versus compound concentration.

-

Summary of Hypotheses and Quantitative Data Framework

The table below summarizes the proposed mechanisms and the key quantitative output from the suggested validation assays.

| Hypothesis | Molecular Target | Biochemical Pathway | Primary Experimental Assay | Key Quantitative Metric |

| I | Succinate Dehydrogenase (SDH) | Krebs Cycle & Electron Transport | Mitochondrial Respiration Assay | IC50 (SDH Activity) |

| II | Cyclooxygenase-1 (COX-1) & Cyclooxygenase-2 (COX-2) | Prostaglandin Synthesis | In Vitro COX Activity Assay | IC50 (COX-1), IC50 (COX-2) |

| III | Microsomal Prostaglandin E2 Synthase-1 (mPGES-1) | Prostaglandin Synthesis | Cell-Based PGE2 Production Assay | IC50 (PGE2 Synthesis) |

Conclusion and Future Directions

While the precise mechanism of action for 4-Cyclohexyl-4-oxobutanoic acid remains to be definitively elucidated, its chemical structure provides a strong basis for forming testable hypotheses. The succinic acid-like backbone points toward the disruption of cellular metabolism via SDH inhibition, whereas the combination of an acidic head and a lipophilic tail is a hallmark of many anti-inflammatory agents that target the cyclooxygenase pathway.

The experimental protocols detailed in this guide provide a clear, tiered approach for the systematic evaluation of these potential mechanisms. An initial screening using these in vitro and cell-based assays would efficiently identify the most probable biological target(s). Subsequent studies could then focus on more complex validation, including kinetic analysis to determine the mode of inhibition (e.g., competitive, non-competitive), in vivo efficacy studies in animal models of disease (e.g., inflammation or cancer), and pharmacokinetic profiling. This structured approach is essential for transforming a molecule of unknown function into a characterized lead compound for further drug development.

References

-

Patsnap Synapse. (2024, June 21). What are PGES inhibitors and how do they work?Link

-

Wang, Y., et al. (2022). Microsomal prostaglandin E2 synthase-1 and its inhibitors: Molecular mechanisms and therapeutic significance. Pharmacological Research, 175, 105977. Link

-

Patsnap Synapse. (2024, June 25). What are SDH2 inhibitors and how do they work?Link

-

Koeberle, A., & Werz, O. (2009). Inhibitors of the microsomal prostaglandin E(2) synthase-1 as alternative to non steroidal anti-inflammatory drugs (NSAIDs)--a critical review. Current Medicinal Chemistry, 16(32), 4274-4296. Link

-

Bhattacharya, M., et al. (2009). Prostaglandin E2 synthase inhibition as a therapeutic target. Expert Opinion on Therapeutic Targets, 13(9), 1045-1056. Link

-

Tanaka, K., et al. (2016). A Novel Selective Prostaglandin E2 Synthesis Inhibitor Relieves Pyrexia and Chronic Inflammation in Rats. Inflammation, 39(2), 907-915. Link

-

Rich, P. R., & Mookerjee, S. (2023). Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism. International Journal of Molecular Sciences, 24(4), 3848. Link

-

Bénit, P., et al. (2019). Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism. PLoS ONE, 14(11), e0224132. Link

-

Wikipedia. (n.d.). Succinate dehydrogenase. Link

-

BenchChem. (n.d.). Unveiling the Mechanism of Sdh-IN-11: A Comparative Guide to a Novel Succinate Dehydrogenase Inhibitor. Link

-

PubChem. (n.d.). 4-[Cyclohexyl(methyl)amino]-4-oxobutanoic acid. Link

-

PubChem. (n.d.). 4-Oxo-4-phenylbutyric acid, butyl ester. Link

-

PubChem. (n.d.). 4-Oxo-4-phenylbutanoic acid hydrochloride. Link

-

Lu, H., et al. (2016). A Methyl 4-Oxo-4-phenylbut-2-enoate with in Vivo Activity against MRSA that Inhibits MenB in the Bacterial Menaquinone Biosynthesis Pathway. ACS Infectious Diseases, 2(5), 329-340. Link

-

Talent Chemical. (2025, December 30). What are the pharmaceutical applications of succinic acid?Link

-

Scientific Research Publishing. (n.d.). Chiral 4-2-isopropyl-5-methylcyclohexyl- oxo-4-oxobutanoic Acid; Substituted Anilines;Amides; Antimicrobial Activity. Link

-

Meenakshisundaram, S. P., & Sockalingam, R. (2014). Oxidation of 4-oxo-4-phenyl butanoic acid by tripropylammonium fluoro chromate in the presence of picolinic acid – A kinetic a. Der Pharma Chemica, 6(6), 323-331. Link

-

Taylor & Francis. (n.d.). Succinic acid – Knowledge and References. Link

-

Okorokov, A. L., & Okorokova, E. V. (2025, September 29). Pathogenetic and pharmacodynamic features of succinic acid derivative application for various diseases of the cardiovascular and nervous systems. Medical Herald of the South of Russia, 14(3), 20-31. Link

-

Kwan, T. H., et al. (2025, August 6). Succinic acid and its derivatives: Fermentative production using sustainable industrial agro-food by-products and its applications in the food industry. Link

-

Piechowiak, T., & Balawejder, M. (2025, April 24). Succinic acid treatment enhances energy metabolism and antioxidant biosynthesis in radish sprouts. Journal of Biotechnology, 404, 144-151. Link

-

PubChem. (n.d.). 4-Phenylbutyric Acid. Link

-

Blobaum, A. L., & Marnett, L. J. (2007). Structural and Functional Basis of Cyclooxygenase Inhibition. Journal of Medicinal Chemistry, 50(7), 1425-1441. Link

-

BenchChem. (n.d.). 4-Oxobutanoic Acid: A Versatile Precursor in Organic Synthesis. Link

-

PubChem. (n.d.). 4-Cyclohexyl-3-oxobutanoic acid. Link

-

BLD Pharm. (n.d.). 4-Cyclohexyl-4-oxobutanoic acid hydrochloride. Link

-

Zarghi, A., & Arfaei, S. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian Journal of Pharmaceutical Research, 10(4), 655-683. Link

-

Santa Cruz Biotechnology. (n.d.). 4-[Cyclohexyl(methyl)amino]-4-oxobutanoic acid. Link

-

Wikipedia. (n.d.). Cyclooxygenase-2 inhibitor. Link

-

EBSCO. (n.d.). Cyclooxygenase 2 (COX-2) inhibitors | Research Starters. Link

-

Ghlichloo, I., & Gerriets, V. (2023). COX Inhibitors. In StatPearls. StatPearls Publishing. Link

-

PubChem. (n.d.). 4-(Cyclohexyloxy)-4-oxobutanoic acid. Link

Sources

- 1. Succinate dehydrogenase - Wikipedia [en.wikipedia.org]

- 2. What are SDH2 inhibitors and how do they work? [synapse.patsnap.com]

- 3. Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibitors of the microsomal prostaglandin E(2) synthase-1 as alternative to non steroidal anti-inflammatory drugs (NSAIDs)--a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cyclooxygenase-2 inhibitor - Wikipedia [en.wikipedia.org]

- 9. What are PGES inhibitors and how do they work? [synapse.patsnap.com]

- 10. tandfonline.com [tandfonline.com]

- 11. Microsomal prostaglandin E2 synthase-1 and its inhibitors: Molecular mechanisms and therapeutic significance - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Structure Elucidation of 4-Cyclohexyl-4-oxobutyric Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive, in-depth exploration of the methodologies and analytical reasoning required for the complete structure elucidation of 4-Cyclohexyl-4-oxobutyric acid. Moving beyond a simple recitation of steps, this document delves into the causal relationships behind experimental choices, offering field-proven insights to ensure a robust and self-validating analytical workflow.

Introduction

This compound (C₁₀H₁₆O₃, Molar Mass: 184.23 g/mol ) is a bifunctional organic molecule featuring a cyclohexyl ring, a ketone, and a carboxylic acid. Its structure suggests potential applications as a building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). Accurate and unambiguous structure elucidation is a critical first step in any research and development endeavor, ensuring the identity and purity of the compound and forming the basis for all subsequent studies. This guide will walk through a logical and efficient workflow for confirming the structure of this molecule, integrating data from multiple analytical techniques.

Synthesis of this compound

A plausible and widely utilized method for the synthesis of analogous 4-aroylpropanoic acids is the Friedel-Crafts acylation.[1] In the case of this compound, this would involve the reaction of cyclohexane with succinic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Reaction Scheme:

Understanding the synthetic route is crucial as it informs the potential impurities that may be present in the sample. These could include unreacted starting materials, byproducts from side reactions, or residual catalyst. A comprehensive structural elucidation must be able to identify and differentiate the target molecule from these potential contaminants.

The Analytical Workflow: A Multi-Technique Approach

A multi-pronged analytical approach is essential for unambiguous structure elucidation. By combining data from Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, we can build a comprehensive and self-validating picture of the molecule's architecture.

Caption: A logical workflow for the synthesis and structure elucidation of this compound.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structure elucidation, providing detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are indispensable.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of the synthesized this compound in a suitable deuterated solvent (e.g., 0.5-0.7 mL of CDCl₃ or DMSO-d₆). The choice of solvent is critical; CDCl₃ is a good general-purpose solvent, while DMSO-d₆ is useful for observing exchangeable protons like the carboxylic acid proton.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters on a 400 MHz spectrometer would include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

On a 100 MHz spectrometer, a spectral width of 220-240 ppm is appropriate. A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of the ¹³C isotope.

-

Data Interpretation: Predicted NMR Spectra

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Rationale |